molecular formula C10H18 B14609119 2,2-Dimethylbicyclo[2.2.2]octane CAS No. 60034-15-3

2,2-Dimethylbicyclo[2.2.2]octane

Katalognummer: B14609119
CAS-Nummer: 60034-15-3
Molekulargewicht: 138.25 g/mol
InChI-Schlüssel: LVLCIUJKFZLOKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethylbicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that consists of a bicyclo[2.2.2]octane framework with two methyl groups attached to the second carbon atom. This compound is part of a larger class of bicyclic compounds that are known for their rigidity and strain-free systems, making them interesting targets for various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbicyclo[2.2.2]octane can be achieved through several methods, including the Diels-Alder reaction and ring-closing metathesis. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by ring-closing metathesis to form the bicyclic structure . The reaction conditions typically involve the use of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced hydrocarbons

    Substitution: Halogenated derivatives

Wirkmechanismus

The mechanism of action of 2,2-Dimethylbicyclo[2.2.2]octane in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, by promoting DNA-interstrand cross-linking .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethylbicyclo[2.2.2]octane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups on the second carbon atom enhances its hydrophobicity and stability, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

60034-15-3

Molekularformel

C10H18

Molekulargewicht

138.25 g/mol

IUPAC-Name

2,2-dimethylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18/c1-10(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

LVLCIUJKFZLOKS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2CCC1CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.